2-(Difluoromethyl)arginine

Polyamine Biosynthesis Enzyme Inhibition Bacterial Metabolism

2-(Difluoromethyl)arginine (DFMA) is an enzyme-activated, irreversible suicide inhibitor of arginine decarboxylase (ADC). Unlike L-arginine or reversible NOS inhibitors such as L-NMMA, DFMA forms covalent adducts with its target enzymes, enabling sustained inhibition even after compound washout—a critical advantage for long-term cell culture experiments. Its unique metabolic conversion to DFMO by arginase makes it indispensable for dissecting ADC versus ODC contributions to polyamine biosynthesis. Validated against E. coli (Ki=800 µM), P. aeruginosa, and C. parvum (IC50=30 µM). Procure DFMA for definitive, mechanistic pathway analysis where standard reversible inhibitors fail.

Molecular Formula C7H14F2N4O2
Molecular Weight 224.21 g/mol
CAS No. 77286-88-5
Cat. No. B8066796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)arginine
CAS77286-88-5
Molecular FormulaC7H14F2N4O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)
InChIKeyYEORLXJBCPPSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)arginine (CAS 77286-88-5): A Multi-Target Enzyme-Activated Irreversible Inhibitor for Polyamine and Nitric Oxide Research


2-(Difluoromethyl)arginine (DFMA, CAS 77286-88-5) is a synthetic, fluorinated analogue of the amino acid L-arginine. It is characterized by the substitution of a difluoromethyl group at the alpha-carbon position [1]. Chemically, it is an enzyme-activated, irreversible inhibitor (also known as a suicide inhibitor) that functions as a selective tool for dissecting arginine-dependent pathways, primarily targeting arginine decarboxylase (ADC) in the polyamine biosynthesis pathway and, to a lesser extent, nitric oxide synthase (NOS) [2][3]. Its unique difluoromethyl modification enables covalent enzyme modification, distinguishing it from reversible, substrate-competitive arginine analogs [2].

Procurement Precision: Why 2-(Difluoromethyl)arginine Cannot Be Replaced by Unmodified L-Arginine or Common NOS Inhibitors


The simple substitution of 2-(Difluoromethyl)arginine (DFMA) with unmodified L-arginine or other standard arginine analogs is scientifically invalid due to its distinct, irreversible mechanism of action and its unique cross-talk effect between polyamine and nitric oxide pathways. Unlike the natural substrate L-arginine, which is metabolized into multiple products, DFMA acts as a mechanism-based, irreversible inhibitor, forming a covalent adduct with its target enzymes [1]. Furthermore, DFMA cannot be interchanged with the more potent NOS inhibitor L-NMMA or the specific ODC inhibitor DFMO because its biological activity is context-dependent. In systems with high arginase activity, DFMA is metabolized to DFMO, leading to off-target ODC inhibition—an effect not observed with either pure ADC or pure NOS inhibitors [2][3]. This necessitates the procurement of DFMA specifically for studies where the dual targeting of ADC and arginase-mediated ODC inhibition is a required experimental variable.

Quantitative Differentiation of 2-(Difluoromethyl)arginine (DFMA): A Comparative Analysis Against Standard Inhibitors


DFMA vs. DFMO and MFMA: Potency as an ADC Inhibitor in E. coli

While DFMA was the first identified irreversible inhibitor of arginine decarboxylase (ADC), its potency is significantly lower than that of more recently developed fluorinated arginine analogues. In a direct head-to-head study, five newer analogues (including MFMA) all exhibited higher potency against E. coli ADC [1]. However, DFMA retains a distinct mechanistic advantage: its metabolism in systems with high arginase activity leads to the generation of DFMO, a potent inhibitor of the parallel ornithine decarboxylase (ODC) pathway, an effect not shared by the more potent MFMA [1][2].

Polyamine Biosynthesis Enzyme Inhibition Bacterial Metabolism

Enzyme Selectivity: DFMA Displays Modest Inhibition of Neuronal Nitric Oxide Synthase (nNOS) as a Secondary Target

Although primarily known as an ADC inhibitor, DFMA also inhibits neuronal nitric oxide synthase (nNOS). Its potency is moderate and significantly lower than that of dedicated, potent NOS inhibitors. This secondary activity is important for interpreting results in cellular systems where both ADC and NOS are expressed. Data from BindingDB shows an IC50 of 13 µM for rat nNOS [1]. For comparison, the potent NOS inhibitor L-NMMA typically exhibits Ki values in the low micromolar to sub-micromolar range (e.g., 0.3-1 µM), while the endogenous inhibitor asymmetric dimethylarginine (ADMA) has a Ki of ~1 µM for nNOS [2].

Nitric Oxide Synthase NOS Inhibition Neurochemistry

Paradoxical ODC Inhibition: DFMA's Metabolic Conversion to DFMO Creates a Unique Dual-Pathway Effect

A critical differentiation point for DFMA is its susceptibility to hydrolysis by arginase, converting it into DFMO, a specific and potent inhibitor of ornithine decarboxylase (ODC). This was definitively shown in tobacco and mammalian cells, where the ODC inhibition by DFMA was indirect and mediated by this conversion [1]. This effect is not observed with pure ADC inhibitors like MFMA. The magnitude of this effect is context-dependent; in C. fasciculata, DFMA was less effective at inhibiting growth than DFMO (IC50 >50 mM for DFMA vs 37 mM for DFMO), as its primary effect was still via conversion to DFMO [2]. In tobacco, however, DFMA and D-arginine were more effective than DFMO at reducing polyamine and alkaloid levels, highlighting the importance of ADC in that system [3].

Polyamine Metabolism Arginase Enzyme Crosstalk

Potency in Pathogenic Protozoa: DFMA's Differential Efficacy in Cryptosporidium vs. Trypanosoma

DFMA exhibits a wide range of inhibitory potencies across different species, informing its selection for antiparasitic research. Against the plant-like polyamine pathway of Cryptosporidium parvum, DFMA is a relatively potent inhibitor, with an IC50 of 30 µM for oat ADC, the key enzyme in this organism [1]. In stark contrast, for inhibiting the growth of the related kinetoplastid parasite Trypanosoma cruzi in mammalian host cells, a much higher minimal concentration of 10 mM is required [2]. This >300-fold difference in effective concentration highlights that DFMA is a far more useful chemical probe for C. parvum studies.

Antiparasitic Research Cryptosporidium parvum Trypanosoma cruzi

Differential Synergy with Polyamine Analogues: DFMA's Role in Combinatorial Inhibition

Beyond its standalone activity, DFMA demonstrates a synergistic effect when combined with other polyamine pathway modulators. In studies with C. parvum, the combination of DFMA with the polyamine analogue bis(ethyl)norspermine (BE-3-3-3) resulted in significantly enhanced inhibition of parasite growth compared to either agent alone [1]. This synergistic effect is likely due to the simultaneous blockade of polyamine synthesis (by DFMA) and the down-regulation of polyamine transport/interconversion (by BE-3-3-3). No such synergistic data is available for simpler, non-fluorinated arginine analogues, which lack DFMA's irreversible mechanism.

Polyamine Analogue Synergistic Inhibition Cryptosporidium parvum

Irreversible vs. Reversible Inhibition: The Mechanistic Basis for DFMA's Sustained Cellular Effects

A fundamental differentiator between DFMA and common, reversible arginine analogues like L-NMMA or D-arginine is its irreversible mechanism of action. DFMA acts as a 'suicide inhibitor,' meaning it is processed by the target enzyme (e.g., ADC) to form a reactive species that covalently binds to the active site, permanently inactivating it [1]. This was demonstrated by the fact that ADC activity did not recover after dialysis or gel filtration of DFMA-treated enzyme [1]. In contrast, L-NMMA is a reversible, competitive inhibitor of NOS. This mechanistic difference translates into prolonged biological effects even after the compound is removed from the extracellular environment, a critical consideration for in vivo or long-term cell culture experiments.

Enzyme Kinetics Suicide Inhibitor Mechanism of Action

High-Value Applications of 2-(Difluoromethyl)arginine (DFMA) Based on Quantitative Evidence


Dissecting Polyamine Pathway Crosstalk in Plant and Mammalian Systems

DFMA is the inhibitor of choice for studies investigating the interplay between the ADC and ODC branches of polyamine biosynthesis. Its unique metabolic conversion to DFMO by arginase [1] makes it an indispensable tool for probing the relative contribution of these two pathways. Researchers can use DFMA alongside DFMO to parse out whether a biological effect is mediated by the ADC-derived or ODC-derived putrescine pool, a distinction that cannot be made with standard inhibitors. This application is strongly supported by evidence in tobacco and Crithidia models [1][2].

Target Validation in Cryptosporidium parvum and Plant-Like Polyamine Pathways

For laboratories focused on the opportunistic pathogen Cryptosporidium parvum, DFMA is a validated and relatively potent chemical probe (IC50 = 30 µM) [1]. It serves as a critical tool for target validation studies aimed at the organism's unique, plant-like ADC-dependent polyamine pathway. Its demonstrated synergy with polyamine analogues [1] also makes it a key component in combination screens seeking new therapeutic strategies for cryptosporidiosis.

Investigating the Role of ADC in Bacterial Pathogenesis and Growth

DFMA's well-characterized inhibition of ADC in bacterial species like E. coli and Pseudomonas aeruginosa (Ki = 800 µM for E. coli biosynthetic ADC) [1] makes it a useful probe in microbiology. It can be employed to assess the contribution of the ADC pathway to bacterial growth, stress response, and virulence. Studies have shown that DFMA, in combination with an ODC inhibitor, significantly slows bacterial growth [2], providing a platform for exploring polyamine biosynthesis as an antibacterial target.

Studying Sustained NOS Inhibition in Long-Term Cell Culture Assays

While DFMA is a weak NOS inhibitor (nNOS IC50 = 13 µM), its irreversible mechanism of action [1] offers a distinct advantage over potent but reversible inhibitors like L-NMMA. In long-term cell culture experiments where continuous compound exposure is not feasible, a brief pulse of DFMA can lead to sustained, covalent inhibition of NOS [1], while the effect of a reversible inhibitor would quickly diminish after washout. This application is niche but highly relevant for specialized neurochemical or vascular biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.